3-Phénylbenzaldéhyde

Vue d'ensemble

Description

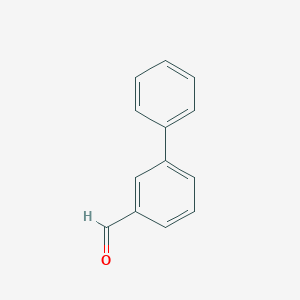

3-Phenylbenzaldehyde, also known as benzoic aldehyde, is an aromatic aldehyde derived from benzene. It is a colorless liquid with a sweet, pungent odor, and is used in a variety of applications. It is used in the synthesis of pharmaceuticals, fragrances, dyes, and flavorings. It is also used in the manufacture of plastics, resins, and other materials. In addition, 3-phenylbenzaldehyde has been studied for its potential to be used in medical applications, such as cancer treatments.

Applications De Recherche Scientifique

Synthèse Organique en Phase Solide

Le 3-Phénylbenzaldéhyde est utilisé dans la synthèse de dérivés de 4-acétoxy-3-phénylbenzaldéhyde liés à un polymère. Ces dérivés ont des applications dans la synthèse organique en phase solide .

Réactions de Couplage Croisé de Suzuki-Miyaura

Le this compound est utilisé dans la synthèse de biaryl-méthoxybenzaldéhydes et de pyridyl-aryl-méthoxybenzaldéhydes. Ces composés sont synthétisés par les réactions de couplage croisé de Suzuki-Miyaura et servent d'intermédiaires pour des substances médicamenteuses potentielles .

Dégradation du Phénanthrène

Dans la voie de dégradation du phénanthrène, un xénobiotique courant, le this compound est identifié comme l'un des métabolites. Ceci suggère que le this compound joue un rôle dans la biodégradation du phénanthrène .

Études de Dynamique Vibrationnelle

La dynamique vibrationnelle du 4-Phénylbenzaldéhyde cristallin a été étudiée à l'aide de la diffusion inélastique des neutrons (INS). Cette recherche aide à comprendre les propriétés vibrationnelles du composé .

Synthèse de Composés Biologiquement Actifs

Le this compound peut servir de matière première précieuse pour la synthèse de composés biologiquement actifs. Il est utilisé à diverses positions dans la synthèse d'aryl-méthoxybenzaldéhydes .

Intermédiaires pour les Composés Pharmaceutiquement Actifs

Le this compound est utilisé dans la synthèse de nouveaux biaryl-méthoxybenzaldéhydes ou pyridyl-phénylméthoxybenzaldéhydes. Ces composés peuvent être des intermédiaires pour des composés pharmaceutiquement actifs .

Safety and Hazards

3-Phenylbenzaldehyde is harmful if swallowed and fatal if inhaled . It can cause skin irritation and serious eye irritation . It may cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

- The compound forms Schiff’s bases with these amino groups, which play a role in its mode of action .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

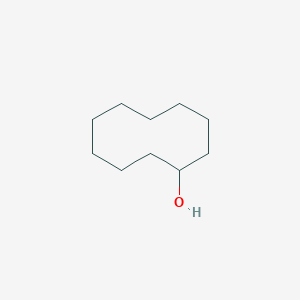

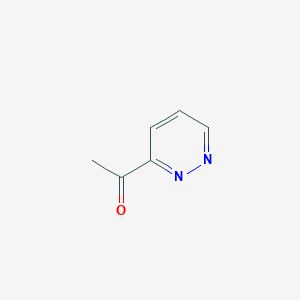

3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKSIUOALVIACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152848 | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204-60-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NCQ7DH7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for attaching 3-phenylbenzaldehyde derivatives to solid supports for solid-phase synthesis?

A1: Recent research highlights the use of polymer-bound linkers to incorporate 3-phenylbenzaldehyde derivatives into solid-phase synthesis. [, ] One method involves reacting aminomethyl polystyrene resin with carboxylic acid derivatives of 3-phenylbenzaldehyde (specifically, 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid and 4-(5′-formyl-2′-hydroxyphenyl)phenyl propionic acid) in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. [, ] This results in a polymer-bound benzaldehyde, which can be further modified for various applications.

Q2: How can polymer-bound 3-phenylbenzaldehyde derivatives be utilized in the synthesis of sulfonamides?

A2: Polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, synthesized as described above, can be employed in the preparation of sulfonamides. [, ] The process involves a reductive amination reaction between the polymer-bound linker and an amine using sodium triacetoxyborohydride. Subsequent sulfonylation with an arylsulfonyl chloride derivative in the presence of pyridine yields the desired sulfonamide product still attached to the polymer support. Finally, treatment with an acid like trifluoroacetic acid cleaves the sulfonamide from the support, allowing for its isolation and purification. [, ]

Q3: Aside from solid-phase synthesis, are there other reactions where 3-phenylbenzaldehyde derivatives are involved?

A3: Interestingly, a 3-phenylbenzaldehyde derivative, specifically 2-chloro-3-phenylbenzaldehyde, has been identified as a product in the reaction of 3-phenyltropolone with phosphorus oxychloride. [] This reaction highlights the potential for 3-phenylbenzaldehyde derivatives to arise from unexpected rearrangements and transformations of other cyclic structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)